1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H14ClFN2O3S and its molecular weight is 392.83. The purity is usually 95%.
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Mechanism of Action
The compound contains a 1,3-benzodioxole moiety , which is a class of organic compounds containing a benzene ring fused to a dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . Compounds with a 1,3-benzodioxole moiety have been found in various drugs and are known to exhibit a broad spectrum of biological activities .
The compound also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms. Imidazole rings are present in many important biological compounds, including histidine and the related hormone histamine. Imidazole derivatives have been found to have a wide range of activities, including antifungal, antimicrobial, and anticancer activities .
The compound also contains a sulfanyl group, which is a sulfur analog of the hydroxy group (-OH), and a fluorophenyl group, which is a phenyl group substituted with a fluorine atom. Both of these groups can significantly affect the properties of the compound, including its reactivity, polarity, and interactions with biological targets .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-13-2-1-3-14(20)12(13)9-26-18-21-6-7-22(18)17(23)11-4-5-15-16(8-11)25-10-24-15/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKUQIRZDWYRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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